

A Comparative Guide to the FTIR Spectrum of 2-Amino-3-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-3-nitrobenzaldehyde

Cat. No.: B1282706

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This guide provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum of **2-Amino-3-nitrobenzaldehyde**. Aimed at researchers, scientists, and professionals in drug development, this document offers a comparative analysis supported by experimental data from related compounds.

The molecular structure of **2-Amino-3-nitrobenzaldehyde** contains several key functional groups that give rise to characteristic absorption bands in an FTIR spectrum. These include a primary aromatic amine (-NH₂), an aromatic nitro group (-NO₂), an aldehyde group (-CHO), and a substituted benzene ring. By comparing the expected absorption frequencies of these groups with the spectra of simpler, related molecules, a comprehensive interpretation can be achieved.

Interpreting the Spectrum: A Comparative Analysis

The FTIR spectrum of **2-Amino-3-nitrobenzaldehyde** is best understood by dissecting the contributions of its constituent functional groups and comparing them to the spectra of benzaldehyde, aniline, and nitrobenzene.

- Amino Group (N-H Vibrations):** Primary aromatic amines typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹.^{[1][2][3]} The presence of two bands is due to the symmetric and asymmetric stretching modes of the -NH₂ group.^{[1][2]} For comparison, the spectrum of aniline shows these two characteristic peaks.^[1] A medium to strong N-H bending (scissoring) vibration is also expected between 1650-1580 cm⁻¹.^[1]

- **Nitro Group (N-O Vibrations):** Aromatic nitro compounds are characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bond. The asymmetric stretch typically appears in the 1550-1475 cm^{-1} range, while the symmetric stretch is found between 1360-1290 cm^{-1} .^{[4][5]} These bands are prominent in the spectrum of nitrobenzene.
- **Aldehyde Group (C=O and C-H Vibrations):** The aldehyde group gives rise to a strong carbonyl (C=O) stretching band. In aromatic aldehydes like benzaldehyde, this peak is typically found in the 1710-1685 cm^{-1} region due to conjugation with the aromatic ring.^{[6][7]} Another diagnostic feature of aldehydes is the C-H stretching of the aldehyde proton, which usually appears as one or two weaker bands between 2830-2695 cm^{-1} .^[6]
- **Aromatic Ring (C=C and C-H Vibrations):** The presence of the benzene ring is confirmed by several absorption bands. Aromatic C-H stretching vibrations are observed as weak to medium bands in the 3100-3000 cm^{-1} region.^{[8][9][10]} Carbon-carbon double bond (C=C) stretching vibrations within the ring typically appear as a series of medium to sharp bands in the 1600-1400 cm^{-1} range.^{[8][9]}

Data Presentation: Comparative FTIR Data

The following table summarizes the expected FTIR absorption bands for **2-Amino-3-nitrobenzaldehyde**, with comparative data from related molecules.

Functional Group	Vibration Mode	Expected Range (cm ⁻¹) for 2-Amino-3-nitrobenzaldehyde	Benzaldehyde (Observed, cm ⁻¹)	Aniline (Observed, cm ⁻¹)	Nitrobenzene (Observed, cm ⁻¹)
Amino	N-H Asymmetric Stretch	3500 - 3400	-	~3442	-
N-H	Symmetric Stretch	3400 - 3300	~3360	-	-
N-H Bend (Scissoring)	1650 - 1580	-	~1619	-	-
Nitro	N-O Asymmetric Stretch	1550 - 1475	-	-	~1520
N-O	Symmetric Stretch	1360 - 1290	-	~1350	-
Aldehyde	C=O Stretch	1710 - 1685	~1700	-	-
C-H Stretch	2830 - 2700	~2820, ~2720	-	-	-
Aromatic	C-H Stretch	3100 - 3000	~3080	~3030	~3076
C=C Stretch (in-ring)	1600 - 1400	~1600, ~1580, ~1450	~1604, ~1500	~1477	-
C-N Stretch	Aromatic Amine	1335 - 1250	-	~1281	-

Note: Observed values for benzaldehyde, aniline, and nitrobenzene are approximate and can vary slightly based on the experimental conditions.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the procedure for obtaining an FTIR spectrum of a solid sample such as **2-Amino-3-nitrobenzaldehyde** using the Potassium Bromide (KBr) pellet method.

Objective: To prepare a solid sample for FTIR analysis and acquire its transmission spectrum.

Materials:

- **2-Amino-3-nitrobenzaldehyde** (sample)
- FTIR grade Potassium Bromide (KBr), oven-dried
- Agate mortar and pestle
- Pellet press with die set
- FTIR spectrometer

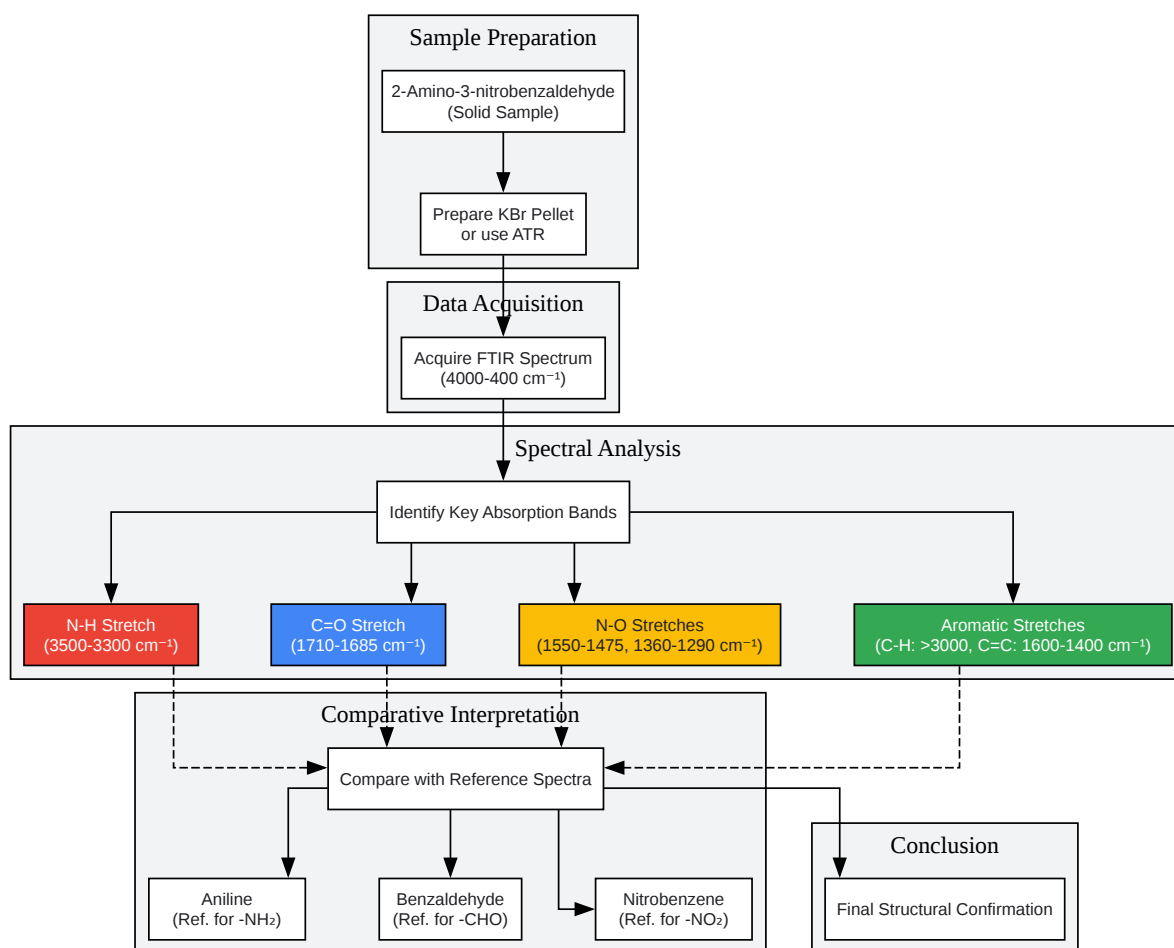
Procedure:

- **Drying:** Ensure the KBr powder is completely dry by heating it in an oven at approximately 105°C for at least one hour to remove any absorbed moisture, which can interfere with the spectrum.[\[11\]](#)
- **Sample Preparation:** Weigh approximately 1-2 mg of the **2-Amino-3-nitrobenzaldehyde** sample.[\[12\]](#)
- **Mixing and Grinding:** Add the sample to an agate mortar along with 100-200 mg of the dried KBr powder.[\[12\]](#) Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained.[\[11\]](#)[\[13\]](#) This minimizes light scattering and produces a high-quality spectrum.
- **Pellet Formation:** Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[\[12\]](#)

- **Background Spectrum:** Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
- **Sample Analysis:** Carefully remove the KBr pellet from the die and place it in the sample holder. Position the holder in the spectrometer's sample compartment.
- **Spectrum Acquisition:** Acquire the FTIR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
- **Data Processing:** The resulting spectrum should be plotted as Transmittance (%) versus Wavenumber (cm⁻¹).

Visualization of the Interpretation Workflow

The logical flow for interpreting the FTIR spectrum of **2-Amino-3-nitrobenzaldehyde** is illustrated below.



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